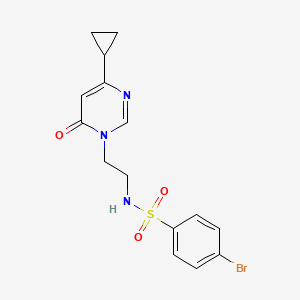![molecular formula C10H18ClNO2S B2627694 2-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]thiazin-4-yl)acetic acid;hydrochloride CAS No. 1590697-82-7](/img/structure/B2627694.png)
2-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]thiazin-4-yl)acetic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]thiazin-4-yl)acetic acid;hydrochloride is a complex organic compound with a unique structure that includes a thiazine ring fused with a benzene ring
Mecanismo De Acción
Target of Action
The primary target of the compound 2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid hydrochloride is the enzyme Acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals across nerve synapses .
Mode of Action
2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid hydrochloride interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft .
Biochemical Pathways
The inhibition of AChE by 2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid hydrochloride affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission .
Pharmacokinetics
In vitro studies suggest that the compound may have good blood-brain barrier permeability, which is crucial for its bioavailability in the central nervous system .
Result of Action
The molecular effect of 2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid hydrochloride is the inhibition of AChE, leading to an increase in acetylcholine levels . At the cellular level, this results in enhanced signal transmission at cholinergic synapses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]thiazin-4-yl)acetic acid;hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Thiazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazine ring.
Fusion with Benzene Ring: The thiazine ring is then fused with a benzene ring through a series of reactions, including condensation and cyclization.
Introduction of the Acetic Acid Group: The acetic acid group is introduced through a substitution reaction, often using reagents like acetic anhydride or acetyl chloride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]thiazin-4-yl)acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its properties and reactivity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acetic anhydride, acetyl chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]thiazin-4-yl)acetic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
γ-Eudesmol: A similar compound with a related structure, known for its biological activity.
Uniqueness
2-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]thiazin-4-yl)acetic acid;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S.ClH/c12-10(13)7-11-5-6-14-9-4-2-1-3-8(9)11;/h8-9H,1-7H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDGIDANNOADEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(CCS2)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid](/img/structure/B2627617.png)




![N-(1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)-4-ethylbenzamide](/img/structure/B2627629.png)



![5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride](/img/structure/B2627633.png)
